4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position and a 3,3-diethoxypropyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are typically employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction Reactions: Products include pyrazole oxides or reduced pyrazole derivatives.
Coupling Reactions: Products are more complex molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.
Scientific Research Applications
4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the 3,3-diethoxypropyl group, making it less complex.
1-(3,3-diethoxypropyl)-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.
4-chloro-1-(3,3-diethoxypropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-bromo-1-(3,3-diethoxypropyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the 3,3-diethoxypropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
847818-50-2 |
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Molecular Formula |
C10H17BrN2O2 |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
4-bromo-1-(3,3-diethoxypropyl)pyrazole |
InChI |
InChI=1S/C10H17BrN2O2/c1-3-14-10(15-4-2)5-6-13-8-9(11)7-12-13/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
JFUCXAVQIUATHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCN1C=C(C=N1)Br)OCC |
Origin of Product |
United States |
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